N-(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide
Description
N-(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide is an organic compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol This compound features a pyridine ring substituted with a cyclopropoxy group and an ethyl group, along with a methanesulfonamide moiety
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-2-ethylpyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-3-10-11(13-17(2,14)15)6-9(7-12-10)16-8-4-5-8/h6-8,13H,3-5H2,1-2H3 |
InChI Key |
NRDBHXUPLXIAFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method includes the reaction of 5-cyclopropoxy-2-ethylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted derivatives with different functional groups replacing the methanesulfonamide moiety.
Scientific Research Applications
N-(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Similar structure with a borate group instead of a methanesulfonamide group.
Trifluoromethylpyridines: Compounds with a trifluoromethyl group on the pyridine ring, used in agrochemicals and pharmaceuticals.
Uniqueness
N-(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of a cyclopropoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
